molecular formula C24H26FN5O2 B1237405 [(18)F]p-MPPF

[(18)F]p-MPPF

Cat. No.: B1237405
M. Wt: 434.5 g/mol
InChI Key: ADELHWYAKAZUCR-FNNGWQQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-[18F]MPPF involves the fluorination of a precursor compound. The traditional method includes the use of an oil bath for heating, but microwave heating has also been explored as an alternative. The reaction typically involves the use of a nucleophilic substitution reaction where the precursor is reacted with a fluorine-18 source .

Industrial Production Methods: Industrial production of p-[18F]MPPF follows similar synthetic routes but is scaled up to meet the demand for clinical and research applications. The process involves stringent quality control measures to ensure the purity and specific activity of the radioligand .

Chemical Reactions Analysis

Types of Reactions: p-[18F]MPPF primarily undergoes nucleophilic substitution reactions during its synthesis. It does not typically undergo oxidation or reduction reactions under standard conditions .

Common Reagents and Conditions:

Major Products: The major product of the reaction is p-[18F]MPPF, with minor radioactive by-products that are separated using high-pressure liquid chromatography (HPLC) .

Scientific Research Applications

p-[18F]MPPF is extensively used in scientific research, particularly in the field of neuroimaging. Its primary application is in PET imaging to study the distribution and density of serotonin 5-HT1A receptors in the brain. This has implications in understanding various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia .

Mechanism of Action

p-[18F]MPPF binds selectively to the serotonin 5-HT1A receptors, which are involved in regulating mood, anxiety, and other cognitive functions. By binding to these receptors, p-[18F]MPPF allows for the visualization and quantification of receptor distribution in the brain using PET imaging .

Properties

Molecular Formula

C24H26FN5O2

Molecular Weight

434.5 g/mol

IUPAC Name

4-(18F)fluoranyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C24H26FN5O2/c1-32-22-6-3-2-5-21(22)29-16-13-28(14-17-29)15-18-30(24-26-11-4-12-27-24)23(31)19-7-9-20(25)10-8-19/h2-12H,13-18H2,1H3/i25-1

InChI Key

ADELHWYAKAZUCR-FNNGWQQSSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC=CC=N3)C(=O)C4=CC=C(C=C4)[18F]

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC=CC=N3)C(=O)C4=CC=C(C=C4)F

Synonyms

4-fluoro-N-(2-(1-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinylbenzamide
p-(18F)MPPF

Origin of Product

United States

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